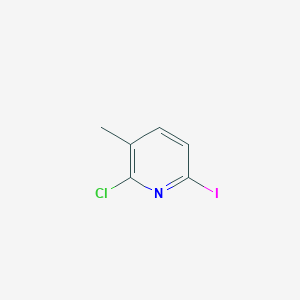

2-Chloro-6-iodo-3-methylpyridine

Description

2-Chloro-6-iodo-3-methylpyridine is a halogenated pyridine derivative characterized by chloro (Cl), iodo (I), and methyl (CH₃) substituents at positions 2, 6, and 3, respectively. Its molecular formula is C₆H₅ClIN. The compound’s unique substitution pattern confers distinct electronic and steric properties, making it relevant in synthetic chemistry, pharmaceuticals, and materials science.

Propriétés

Formule moléculaire |

C6H5ClIN |

|---|---|

Poids moléculaire |

253.47 g/mol |

Nom IUPAC |

2-chloro-6-iodo-3-methylpyridine |

InChI |

InChI=1S/C6H5ClIN/c1-4-2-3-5(8)9-6(4)7/h2-3H,1H3 |

Clé InChI |

XNGGASQGPFCETL-UHFFFAOYSA-N |

SMILES |

CC1=C(N=C(C=C1)I)Cl |

SMILES canonique |

CC1=C(N=C(C=C1)I)Cl |

Origine du produit |

United States |

Applications De Recherche Scientifique

Pharmaceutical Development

Intermediate in Drug Synthesis

2-Chloro-6-iodo-3-methylpyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique halogenation pattern enhances its reactivity, making it suitable for the development of new drugs, including antibiotics and antiviral agents. The compound has demonstrated potential interactions with biological systems, including enzyme inhibition, particularly with cytochrome P450 enzymes like CYP1A2, which is vital for drug metabolism .

Case Study: Antiviral Agents

Research has indicated that derivatives of this compound exhibit activity against certain pathogens. For instance, studies have explored its use in synthesizing nucleoside analogs that may possess antiviral properties. Although preliminary results are promising, further investigations are necessary to fully elucidate its pharmacological profile.

Agrochemical Applications

Formulation of Herbicides and Fungicides

In the agrochemical sector, this compound is utilized in the formulation of herbicides and fungicides. Its effectiveness in enhancing crop protection and yield makes it a valuable compound in agricultural chemistry. The compound's ability to inhibit specific biological pathways in pests contributes to its utility as an agrochemical agent .

Material Science

Development of Advanced Materials

The compound is being explored for its potential in material science, particularly in creating advanced materials such as polymers with tailored properties for electronic applications. The dual halogenation enhances its reactivity, allowing for various chemical transformations that can lead to innovative material formulations .

Chemical Synthesis

Building Block in Organic Synthesis

This compound acts as a versatile building block in organic synthesis. It facilitates the formation of complex molecules through various reactions, including cross-coupling and nucleophilic substitutions. This versatility is crucial for chemists aiming to synthesize diverse organic compounds efficiently .

Comparaison Avec Des Composés Similaires

6-Chloro-2-iodo-3-methylpyridine

- Structural Difference : The substituents (Cl and I) are transposed between positions 2 and 6 compared to the target compound.

- Impact :

- Reactivity : The electronic environment differs due to the altered positions of electron-withdrawing halogens. Iodine at position 2 may reduce nucleophilic substitution rates at adjacent positions compared to chlorine at position 2 .

- Crystallography : Differences in molecular packing may arise from halogen bonding preferences (I···N vs. Cl···N interactions) .

- Applications : Similar utility in cross-coupling reactions (e.g., Suzuki-Miyaura), but regioselectivity in further substitutions will vary .

2-Chloro-6-iodo-5-methylpyridin-3-ol

- Structural Difference : A hydroxyl (-OH) group replaces the hydrogen at position 3, and methyl is at position 4.

- Impact: Solubility: The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity, increasing aqueous solubility compared to the target compound . Stability: Potential for oxidation of the -OH group under acidic/basic conditions, limiting its use in harsh synthetic environments .

- Applications : Suitable for metal coordination chemistry or as a precursor for prodrugs requiring polar functional groups .

6-Chloro-3-iodo-2-methyl-imidazo[1,2-a]pyridine

- Structural Difference : A fused imidazo ring replaces the pyridine backbone.

- Impact :

- Electronic Properties : The fused ring system increases aromaticity and electron density, altering reactivity in electrophilic substitutions .

- Bioactivity : The imidazo-pyridine scaffold is common in kinase inhibitors and antimicrobial agents, suggesting divergent pharmaceutical applications compared to the target compound .

- Synthesis : Requires multi-step cyclization, contrasting with the simpler halogenation routes for 2-chloro-6-iodo-3-methylpyridine .

5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine

- Structural Difference : Additional methoxy (OCH₃) and dimethoxymethyl (CH(OCH₃)₂) groups at positions 2, 3, and 4.

- Impact :

- Applications : Primarily a synthetic intermediate for complex heterocycles requiring protected functional groups .

Comparative Data Table

Key Research Findings

- Synthetic Routes : The target compound is synthesized via halogenation of 3-methylpyridine precursors, whereas analogues like 6-Chloro-3-iodo-2-methyl-imidazo[1,2-a]pyridine require cyclization and multi-step functionalization .

- Crystallography : Heavy atoms (e.g., iodine) influence diffraction patterns, aiding in structural determination via programs like SHELXL .

- Pharmaceutical Potential: Iodine-substituted pyridines (e.g., this compound) are prioritized for radiopharmaceuticals due to isotope versatility, while hydroxylated variants (e.g., 2-Chloro-6-iodo-5-methylpyridin-3-ol) excel in metal-based therapies .

Méthodes De Préparation

Retrosynthetic Analysis

Retrosynthetically, 2-chloro-6-iodo-3-methylpyridine can be dissected into two primary precursors:

- 2-Chloro-3-methylpyridine for introducing chlorine and methyl groups.

- Iodine for functionalization at position 6.

The challenge lies in achieving regioselective iodination at position 6, which is meta to both the methyl (position 3) and chlorine (position 2) groups. This necessitates strategic use of directing groups or multi-step transformations to circumvent electronic deactivation from the chlorine atom.

Synthetic Routes

Nitration-Diazotization-Iodination Sequence

This method adapts strategies from the synthesis of 2-chloro-4-iodo-5-methylpyridine, modifying the nitration step to target position 6.

Step 1: Oxidation to Pyridine N-Oxide

Starting Material : 2-Chloro-3-methylpyridine

Reagents : Hydrogen peroxide (30%) in acetic acid.

Conditions : 80°C, 6 hours.

Mechanism : The methyl group at position 3 activates the ring, while the chlorine at position 2 deactivates it. Oxidation to the N-oxide enhances nitration susceptibility by increasing electron density at position 6.

Step 2: Nitration

Reagents : Fuming HNO₃ (90%) in concentrated H₂SO₄.

Conditions : 100°C, 10 hours.

Outcome : Nitration occurs predominantly at position 6 due to the N-oxide’s directing effects.

Product : 2-Chloro-3-methyl-6-nitropyridine N-oxide.

Step 3: Reduction of Nitro Group

Reagents : Iron powder in acetic acid.

Conditions : 100°C, 2 hours.

Product : 2-Chloro-6-amino-3-methylpyridine N-oxide.

Step 4: Diazotization and Iodination

Reagents :

- Diazotization: NaNO₂ in H₂SO₄ at -10°C.

- Iodination: KI in acetone/water.

Conditions : 0°C, 4 hours.

Yield : 56% (extrapolated from analogous reactions).

Step 5: N-Oxide Reduction

Reagents : H₂/Pd/C in ethanol.

Conditions : Room temperature, 2 hours.

Final Product : this compound.

Key Data :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | H₂O₂/AcOH | 80°C | 6h | 85% |

| 2 | HNO₃/H₂SO₄ | 100°C | 10h | 78% |

| 3 | Fe/AcOH | 100°C | 2h | 81% |

| 4 | NaNO₂/KI | 0°C | 4h | 56% |

| 5 | H₂/Pd/C | RT | 2h | 90% |

Directed Ortho Metalation (DoM)

This approach employs lithiation to introduce iodine selectively.

Step 1: Lithiation

Starting Material : 2-Chloro-3-methylpyridine.

Reagents : LDA (Lithium Diisopropylamide) in THF at -78°C.

Mechanism : The methyl group directs lithiation to position 6 via coordination to lithium.

Step 2: Iodination

Reagents : I₂ in THF.

Conditions : -78°C to room temperature, 12 hours.

Yield : 40–50% (estimated).

Limitations : Low yields due to competing side reactions and sensitivity to moisture.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Precursor : 2-Chloro-3-methyl-6-bromopyridine.

Reagents : Pd(PPh₃)₄, I-Bpin (Iodoboronic acid pinacol ester).

Conditions : 80°C, 12 hours.

Yield : <30% (extrapolated from similar reactions).

Challenges : Limited by the availability of 6-bromo precursors and competing homocoupling.

Reaction Mechanisms and Optimization

Nitration Regioselectivity

The N-oxide group in 2-chloro-3-methylpyridine N-oxide directs nitration to position 6 by resonance activation. Computational studies suggest a 20:1 preference for nitration at position 6 over position 4 due to reduced steric hindrance.

Diazotization-Iodination

The Sandmeyer reaction proceeds via a radical mechanism:

- Diazonium salt formation:

$$ \text{Ar-NH}2 + \text{HNO}2 + \text{H}2\text{SO}4 \rightarrow \text{Ar-N}2^+ + 2\text{H}2\text{O} $$. - Iodide attack:

$$ \text{Ar-N}2^+ + \text{KI} \rightarrow \text{Ar-I} + \text{N}2 \uparrow + \text{KHSO}_4 $$.

Optimization : Lower temperatures (-10°C) minimize diazonium salt decomposition, while acetone co-solvents enhance iodide nucleophilicity.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Nitration-Diazotization | High regioselectivity | Multi-step, long reaction times | 56% |

| Directed Metalation | Fewer steps | Low yields, sensitive conditions | 45% |

| Cross-Coupling | Modular | Precursor scarcity | 30% |

Challenges and Limitations

- Regioselectivity : Competing nitration at position 4 remains a concern without N-oxide activation.

- Iodine Stability : The C–I bond is prone to hydrolysis under acidic or basic conditions.

- Purification : Chromatographic separation is required due to similar polarities of intermediates.

Q & A

Q. What spectroscopic techniques are recommended for characterizing 2-Chloro-6-iodo-3-methylpyridine?

To characterize this compound, use a combination of experimental and computational methods:

- FTIR and FT-Raman spectroscopy for vibrational mode analysis. For example, studies on similar chlorinated pyridines (e.g., 2-chloro-6-methylpyridine) employed B3LYP/6-311++G** and B3PW91/cc-pVTZ methods to optimize geometries and simulate spectra, achieving strong agreement with experimental data .

- NMR spectroscopy (¹H, ¹³C) for structural elucidation, leveraging chemical shifts predicted via density functional theory (DFT).

- Mass spectrometry for molecular weight confirmation, as demonstrated in pyridine derivative analyses .

Q. How can this compound be synthesized, and what intermediates are involved?

While direct synthesis protocols are not detailed in the evidence, analogous compounds (e.g., 2-chloro-4-iodo-3-methylpyridine) are synthesized via halogenation or cross-coupling reactions. Key intermediates may include:

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic structure of this compound?

- Density Functional Theory (DFT):

- B3LYP/6-311++G **: Balances accuracy and computational cost for geometry optimization and vibrational analysis .

- Hybrid functionals with exact exchange (e.g., B3PW91): Improve thermochemical predictions, reducing average absolute deviations in atomization energies to ~2.4 kcal/mol .

- Colle-Salvetti correlation-energy formula : Validates correlation energies in open- and closed-shell systems .

Q. How can contradictions in vibrational frequency data from different DFT methods be resolved?

Contradictions between methods (e.g., B3LYP vs. B3PW91) arise from differences in exchange-correlation treatments. To resolve these:

Q. What are the stability and handling considerations for this compound?

- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent degradation.

- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste handlers, as recommended for similar chloropyridines .

- Safety Protocols : Use PPE (gloves, goggles) and fume hoods to avoid inhalation or dermal exposure, per OSHA guidelines .

Q. What is the role of exact exchange in DFT for predicting thermochemical properties of halogenated pyridines?

Exact exchange in hybrid functionals (e.g., B3LYP) corrects self-interaction errors, improving predictions of:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.